molecular formula C10H17F3O2 B1419491 4,4,4-Trifluorobutyl hexanoate CAS No. 885276-36-8

4,4,4-Trifluorobutyl hexanoate

Cat. No.: B1419491
CAS No.: 885276-36-8
M. Wt: 226.24 g/mol
InChI Key: BMMXYUIMFXZJIE-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl hexanoate is a fluorinated ester compound characterized by a hexanoate moiety esterified with a 4,4,4-trifluorobutyl alcohol group. The trifluoromethyl (CF₃) substitution on the butyl chain introduces significant electronegativity and lipophilicity, influencing its physical, chemical, and functional properties. This compound is of interest in industrial and pharmaceutical applications due to the unique stability and reactivity imparted by fluorine atoms .

Properties

IUPAC Name

4,4,4-trifluorobutyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3O2/c1-2-3-4-6-9(14)15-8-5-7-10(11,12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXYUIMFXZJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663087
Record name 4,4,4-Trifluorobutyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-36-8
Record name 4,4,4-Trifluorobutyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutyl hexanoate can be synthesized through the esterification of hexanoic acid with 4,4,4-trifluorobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutyl hexanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl hexanoate depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity and small size can enhance the stability and lipophilicity of the compound, making it more effective in various applications. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl Hexanoate
  • Structure: Non-fluorinated ester (ethyl group + hexanoic acid).
  • Properties: Volatility: High volatility due to lack of fluorine, making it a dominant flavor compound in foods like Chinese liquor (2,221 mg/L concentration in Luzhoulaojiao liquors) . Adsorption Behavior: In synthetic mixtures, ethyl hexanoate exhibits resin saturation at 33.5–37 bed volumes (BV), slower than fluorinated analogues due to weaker resin interactions .
  • Applications : Widely used in flavoring agents and fragrances.
Ethyl 4,4,4-Trifluoroacetoacetate
  • Structure : Fluorinated β-ketoester with a CF₃-substituted acetoacetate backbone.
  • Properties: Reactivity: Undergoes asymmetric reduction by Saccharomyces uvarum SW-58 to produce chiral intermediates (e.g., (R)-4,4,4-trifluoro-3-hydroxybutyrate) with 88.9% enantiomeric excess. This highlights fluorine’s role in stabilizing transition states during biocatalysis . Stability: Enhanced metabolic stability compared to non-fluorinated β-ketoesters.
4,4,4-Trifluorobutyl 4,4,4-Trifluorobutanoate
  • Structure : Fully fluorinated ester (CF₃ groups on both alcohol and acid moieties).
  • Properties :
    • Lipophilicity : Extremely high due to dual CF₃ substitution, making it suitable for hydrophobic coatings or membranes.
    • Synthetic Challenges : Requires specialized fluorination techniques, such as Claisen condensation with trifluoroacetic esters .
Hexyl Acetate
  • Structure: Non-fluorinated ester with a longer alkyl chain (hexyl group + acetic acid).
  • Properties: Flavor Release: In yogurt, hexyl acetate shows a 53% decrease in headspace concentration compared to ethyl hexanoate, indicating chain length impacts volatility . Adsorption: Longer carboxylates like hexanoate saturate resins faster (20–37 BV) than shorter-chain esters .

Physicochemical Properties Comparison

Property 4,4,4-Trifluorobutyl Hexanoate Ethyl Hexanoate Ethyl 4,4,4-Trifluoroacetoacetate Hexyl Acetate
Molecular Weight ~240 g/mol (estimated) 144.21 g/mol 198.14 g/mol 172.26 g/mol
Boiling Point High (CF₃ increases polarity) 167°C ~200°C (estimated) 171°C
Lipophilicity (LogP) 3.5–4.0 (high) 2.8 2.1–2.5 3.2
Resin Saturation (BV) Not reported; likely >40 BV 33.5–37 BV N/A 20–37 BV

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,4-trifluorobutyl hexanoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification reactions between 4,4,4-trifluorobutanol and hexanoic acid, often catalyzed by acid chlorides or carbodiimide coupling agents. For example, carbamate derivatives of trifluorobutyl groups are synthesized by reacting trifluorobutyl iodides with hexanoate precursors under anhydrous conditions, followed by purification via column chromatography . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, confirming the trifluorobutyl moiety and ester linkage. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while elemental analysis validates molecular composition. Specific rotation measurements (e.g., [α]D) are used to assess chiral purity in enantiomeric forms .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store at 2–8°C to prevent degradation, and neutralize waste with bicarbonate before disposal. Toxicity data for related trifluorobutyl compounds suggest moderate irritancy, requiring adherence to GHS hazard codes .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Methodological Answer : Employ continuous-flow reactors to enhance mixing and heat transfer, reducing by-product formation. Use zeolite membranes (e.g., FAU-type) in transesterification to improve selectivity. Monitor reaction progress via in-situ FTIR to adjust stoichiometry dynamically. Recent studies achieved >95% purity by coupling trifluorobutyl iodides with activated hexanoate esters under inert atmospheres .

Q. What are the implications of the trifluorobutyl group’s electronic effects on the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack. This property is exploited in Suzuki-Miyaura couplings, where the trifluorobutyl moiety stabilizes transition states. However, steric hindrance may reduce reaction rates, necessitating bulky ligands or elevated temperatures .

Q. How does the stability of this compound vary under different environmental conditions?

  • Methodological Answer : Under acidic conditions (pH < 4), protonation of the ester carbonyl reduces stability, leading to hydrolysis. At pH 7–9, the compound remains stable for >30 days. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Storage at -20°C in argon-filled vials extends shelf life beyond six months .

Q. What challenges exist in scaling up synthesis for research purposes, and how can they be addressed?

  • Methodological Answer : Challenges include exothermic side reactions and solvent recovery. Scalable bioreactors with automated pH control and gas sparging (e.g., CO₂/H₂) improve yield consistency. Membrane distillation systems recover >90% of volatile solvents, reducing costs. Pilot-scale studies using genetically engineered Clostridium strains show promise for bio-catalytic production .

Key Research Applications

  • Flavor/Fragrance Chemistry : As a volatile ester, it mimics fruity notes (e.g., pineapple) in aroma studies, with applications in food science and sensory analysis .
  • Polymer Chemistry : Incorporated into pH-responsive vesicles for drug delivery, where hexanoate ionization controls release kinetics .
  • Catalysis : Serves as a substrate in transesterification studies to evaluate zeolite membrane durability under industrial conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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